molecular formula C17H22N4O2S2 B3564073 N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

Cat. No.: B3564073
M. Wt: 378.5 g/mol
InChI Key: JUROUUVVLBAMIE-UHFFFAOYSA-N
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Description

N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules , which are known to interact with a variety of biological targets and exhibit a broad spectrum of biological activities .

Mode of Action

The sulfur atom of the thiadiazole ring in similar compounds is known to improve liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Biochemical Pathways

1,3,4-thiadiazoles are known to display a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes, suggesting good absorption and distribution . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazoles , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the physicochemical properties of a compound, including its liposolubility and ability to cross cellular membranes, can be influenced by factors such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with various reagents. One common method involves the reaction of 1,3,4-thiadiazole with tert-butyl isocyanate and a suitable thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE stands out due to its unique combination of a thiadiazole ring with a phenylpropanamide moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-17(2,3)19-14(23)11-24-16-21-20-15(25-16)18-13(22)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROUUVVLBAMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
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N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 3
N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 4
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N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 6
N-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

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